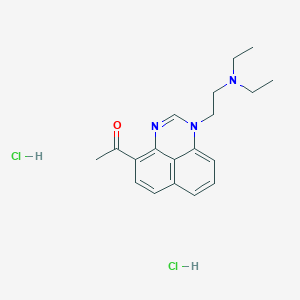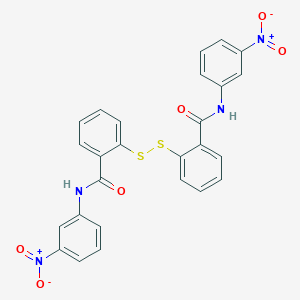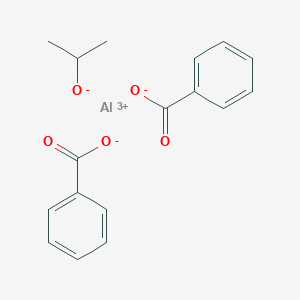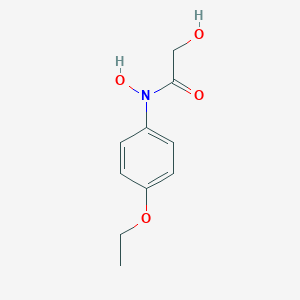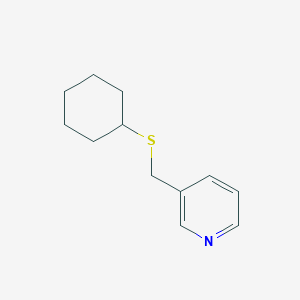
Pyridine, 3-((cyclohexylthio)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 3-((cyclohexylthio)methyl)-, also known as CTMP, is a chemical compound that belongs to the family of pyridines. It is a potent psychostimulant drug that has been found to have a high affinity for the dopamine transporter. CTMP has been of great interest to researchers due to its potential use in the treatment of attention-deficit hyperactivity disorder (ADHD) and other cognitive disorders.
Mécanisme D'action
Pyridine, 3-((cyclohexylthio)methyl)- works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in increased alertness, attention, and focus.
Effets Biochimiques Et Physiologiques
Pyridine, 3-((cyclohexylthio)methyl)- has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been found to increase the release of dopamine and norepinephrine in the brain, which leads to increased alertness and focus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Pyridine, 3-((cyclohexylthio)methyl)- in lab experiments is that it has a high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. However, one of the limitations of using Pyridine, 3-((cyclohexylthio)methyl)- is that it is a potent psychostimulant drug, which makes it difficult to use in experiments involving human subjects.
Orientations Futures
There are a number of future directions for research on Pyridine, 3-((cyclohexylthio)methyl)-. One area of research is the development of new drugs that are more selective for the dopamine transporter. Another area of research is the use of Pyridine, 3-((cyclohexylthio)methyl)- in the treatment of cognitive disorders such as ADHD and narcolepsy. Additionally, research is needed to better understand the long-term effects of Pyridine, 3-((cyclohexylthio)methyl)- use and its potential for abuse.
Méthodes De Synthèse
The synthesis of Pyridine, 3-((cyclohexylthio)methyl)- involves the reaction of 3-pyridylmethyl chloride with cyclohexylthiol in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure Pyridine, 3-((cyclohexylthio)methyl)-.
Applications De Recherche Scientifique
Pyridine, 3-((cyclohexylthio)methyl)- has been extensively studied for its potential use in the treatment of ADHD, narcolepsy, and other cognitive disorders. It has been found to have similar effects to methylphenidate, a commonly used drug for the treatment of ADHD. Pyridine, 3-((cyclohexylthio)methyl)- has also been studied for its potential use as a cognitive enhancer and as a performance-enhancing drug.
Propriétés
Numéro CAS |
102206-50-8 |
|---|---|
Nom du produit |
Pyridine, 3-((cyclohexylthio)methyl)- |
Formule moléculaire |
C12H17NS |
Poids moléculaire |
207.34 g/mol |
Nom IUPAC |
3-(cyclohexylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C12H17NS/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h4-5,8-9,12H,1-3,6-7,10H2 |
Clé InChI |
SZYLLWWVPFAVSY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)SCC2=CN=CC=C2 |
SMILES canonique |
C1CCC(CC1)SCC2=CN=CC=C2 |
Autres numéros CAS |
102206-50-8 |
Synonymes |
3-(cyclohexylsulfanylmethyl)pyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine](/img/structure/B25664.png)
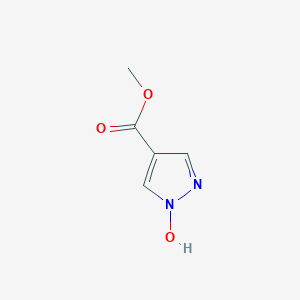
![(2-Aminobenzo[d]thiazol-6-yl)methanol](/img/structure/B25668.png)
![6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline](/img/structure/B25669.png)
![N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam](/img/structure/B25671.png)
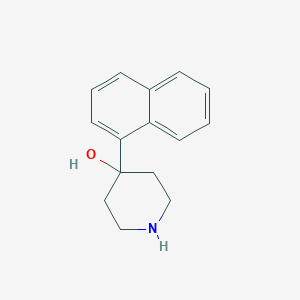
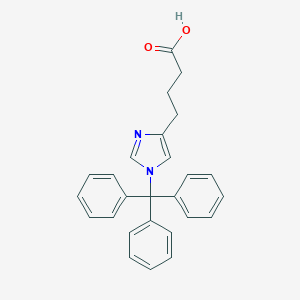
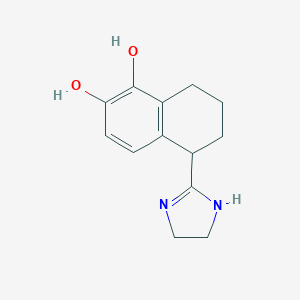
![[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide](/img/structure/B25680.png)
![Peroxide, [1,3,5-benzenetriyltris(1-methylethylidene)]tris[(1,1-dimethylethyl)](/img/structure/B25681.png)
